4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-methylphenylamine with pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid include:
- 4-[(4-chlorophenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(4-fluorophenyl)amino]pyrimidine-5-carboxylic acid
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can affect the compound’s ability to interact with molecular targets, making it unique in its applications and effects .
Properties
CAS No. |
16100-48-4 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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